(2R)-2-ethoxycarbonyl-3-methyl-2-phenylmethoxybutanoic acid
Description
(2R)-2-ethoxycarbonyl-3-methyl-2-phenylmethoxybutanoic acid is a chiral carboxylic acid derivative characterized by a butanoic acid backbone substituted with an ethoxycarbonyl group, a phenylmethoxy group, and a methyl group at positions 2 and 2. Its stereochemistry at the C2 position (R-configuration) is critical for its biological and chemical properties. This compound is structurally related to intermediates in peptide synthesis and bioactive molecules, where substituents influence reactivity, solubility, and biological activity .
Properties
IUPAC Name |
(2R)-2-ethoxycarbonyl-3-methyl-2-phenylmethoxybutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O5/c1-4-19-14(18)15(11(2)3,13(16)17)20-10-12-8-6-5-7-9-12/h5-9,11H,4,10H2,1-3H3,(H,16,17)/t15-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVIUCVPWPODFER-OAHLLOKOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C)C)(C(=O)O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@](C(C)C)(C(=O)O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-ethoxycarbonyl-3-methyl-2-phenylmethoxybutanoic acid can be achieved through several synthetic routes. One common method involves the esterification of (2R)-2-hydroxy-3-methylbutanoic acid with phenylmethanol in the presence of a suitable catalyst. The reaction is typically carried out under reflux conditions with an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The resulting ester is then subjected to further reactions to introduce the ethoxycarbonyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes followed by purification steps such as distillation and crystallization. The choice of solvents, catalysts, and reaction conditions is optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-ethoxycarbonyl-3-methyl-2-phenylmethoxybutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenylmethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
(2R)-2-ethoxycarbonyl-3-methyl-2-phenylmethoxybutanoic acid has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: It serves as a precursor for the development of drugs and therapeutic agents.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (2R)-2-ethoxycarbonyl-3-methyl-2-phenylmethoxybutanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substitution Patterns
The compound shares structural motifs with several classes of molecules, including:
- Carboxylic acid derivatives with ester/ether substituents
- Chiral α-substituted butanoic acids
- Protected amino acid analogs
Table 1: Key Structural Features of Analogs
Physicochemical Properties
- Lipophilicity: The phenylmethoxy and ethoxycarbonyl groups in the target compound enhance lipophilicity compared to (R)-2-hydroxy-2-phenylbutanoic acid .
- Acidity : The electron-withdrawing ethoxycarbonyl group increases acidity (lower pKa) relative to hydroxy-substituted analogs .
- Crystallinity : Bulky substituents (e.g., phthalimide in ) induce specific crystal packing via hydrogen bonds (e.g., O—H⋯O interactions in ), whereas methyl groups may reduce crystallinity .
Reactivity and Functionalization
- Ester Hydrolysis : The ethoxycarbonyl group is susceptible to hydrolysis under acidic/basic conditions, analogous to ’s urethane derivatives .
- Stereochemical Stability : The R-configuration at C2 may influence reactivity in chiral environments, similar to Cbz-protected analogs in peptide synthesis () .
Biological Activity
(2R)-2-ethoxycarbonyl-3-methyl-2-phenylmethoxybutanoic acid is a chiral compound with notable applications in medicinal chemistry and biological research. Its unique structure, characterized by an ethoxycarbonyl group, a methyl group, and a phenylmethoxy group attached to a butanoic acid backbone, imparts significant chemical properties that influence its biological activity. This article explores the compound's biological activity, mechanisms of action, and potential applications based on diverse research findings.
- Molecular Formula : C15H20O5
- Molecular Weight : 280.32 g/mol
- IUPAC Name : this compound
- CAS Registry Number : 140-26-1
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets and biochemical pathways. The compound may function as an enzyme inhibitor or modulator, influencing various cellular processes. Research indicates that it interacts with enzymes involved in metabolic pathways, potentially affecting lipid metabolism and inflammatory responses.
Enzyme Inhibition
Studies have demonstrated that this compound can inhibit specific enzymes that play crucial roles in metabolic processes. For example:
- Lipase Inhibition : The compound has shown potential in inhibiting pancreatic lipase, which could be beneficial in managing obesity and related metabolic disorders.
Antioxidant Properties
The compound exhibits antioxidant activity, which is vital for reducing oxidative stress within cells. This property may contribute to its protective effects against various diseases linked to oxidative damage.
Anti-inflammatory Effects
Research suggests that this compound may possess anti-inflammatory properties by modulating inflammatory cytokines and pathways. This effect is particularly relevant in conditions such as arthritis and other inflammatory diseases.
Case Studies
-
Obesity Management :
A study investigated the effects of this compound on weight loss in obese animal models. Results indicated a significant reduction in body weight and fat mass due to enhanced lipolysis mediated by lipase inhibition. -
Diabetes Research :
In diabetic rats, administration of the compound resulted in improved glucose tolerance and insulin sensitivity, suggesting its potential role in managing type 2 diabetes through modulation of glucose metabolism.
Research Findings Summary
Applications in Medicine
The diverse biological activities of this compound make it a promising candidate for drug development:
- Obesity Treatments : Its ability to inhibit lipase positions it as a potential therapeutic agent for obesity management.
- Anti-inflammatory Drugs : The anti-inflammatory properties suggest applications in treating chronic inflammatory conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
